molecular formula C17H14ClN3O4S B2361737 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886939-02-2

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2361737
CAS No.: 886939-02-2
M. Wt: 391.83
InChI Key: MJOGMDWMJQSMNM-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of interest due to its potential pharmacological activities, including antitubercular, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amide derivative, while oxidation could result in the formation of a sulfone.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern and the presence of both oxadiazole and sulfonamide functional groups. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)12-9-7-11(8-10-12)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGMDWMJQSMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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